1,1'-(4-Methyl-1,3-phenylene)bis(3-butylurea)

Supramolecular Chemistry Organogelators Self-Assembly

1,1'-(4-Methyl-1,3-phenylene)bis(3-butylurea) (CAS 60903-52-8) is a symmetrical bis-urea compound with the molecular formula C17H28N4O2 and a molecular weight of 320.44 g/mol. It is synthesized via the reaction of 4-methyl-1,3-phenylenediamine with butyl isocyanate.

Molecular Formula C17H28N4O2
Molecular Weight 320.4 g/mol
CAS No. 60903-52-8
Cat. No. B11957549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-(4-Methyl-1,3-phenylene)bis(3-butylurea)
CAS60903-52-8
Molecular FormulaC17H28N4O2
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCCCCNC(=O)NC1=CC(=C(C=C1)C)NC(=O)NCCCC
InChIInChI=1S/C17H28N4O2/c1-4-6-10-18-16(22)20-14-9-8-13(3)15(12-14)21-17(23)19-11-7-5-2/h8-9,12H,4-7,10-11H2,1-3H3,(H2,18,20,22)(H2,19,21,23)
InChIKeyOCHXAFDXWVMHQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1'-(4-Methyl-1,3-phenylene)bis(3-butylurea) (CAS 60903-52-8): Core Physicochemical and Structural Identity for R&D Sourcing


1,1'-(4-Methyl-1,3-phenylene)bis(3-butylurea) (CAS 60903-52-8) is a symmetrical bis-urea compound with the molecular formula C17H28N4O2 and a molecular weight of 320.44 g/mol . It is synthesized via the reaction of 4-methyl-1,3-phenylenediamine with butyl isocyanate . The compound has a predicted density of 1.06 g/cm³, a predicted boiling point of 428.4±45.0 °C, and a reported melting point of 277-280 °C when dissolved in N,N-dimethylformamide . Structurally, it features a central 4-methyl-1,3-phenylene core linked to two butyl-terminated urea arms, offering four hydrogen bond donors and two hydrogen bond acceptors, a framework that governs its self-assembly and material properties [1].

Why Substituting 1,1'-(4-Methyl-1,3-phenylene)bis(3-butylurea) (60903-52-8) with Other Bis-Urea Analogs Compromises Experimental Reproducibility


Within the 4-methyl-1,3-phenylene bis-urea family, seemingly minor alterations to the N-terminal substituent drastically alter the molecule's hydrogen-bonding network, steric profile, and self-assembly thermodynamics [1]. Generic substitution by a shorter-chain analog, such as the methyl-terminated derivative (CAS 60903-51-7), reduces hydrophobicity and eliminates the interdigitation potential that is critical for forming robust supramolecular polymers and gels, as demonstrated by Hamilton and co-workers in foundational structure-activity studies of this class [1]. Conversely, introducing bulkier or branched substituents, like the 1,3-dimethylbutyl analog (CAS 200416-63-3), introduces excessive steric hindrance that can disrupt the cylindrical hydrogen-bonding motif essential for gelation, leading to a loss of function . Therefore, direct replacement without quantitative validation of the specific application's performance parameter risks experimental failure.

Quantitative Procurement Guide: Measurable Differentiation of 1,1'-(4-Methyl-1,3-phenylene)bis(3-butylurea) (60903-52-8) from its Closest Analogs


Molecular Weight and LogP Differentiation Between N-Butyl and N-Methyl Bis-Urea Analogs

The target compound's molecular weight (320.44 g/mol) and its butyl chains provide a significantly higher logP and hydrophobic surface area compared to the N-methyl analog. This is quantitatively predictive of differential self-assembly behavior in organic solvents, as longer alkyl chains favor van der Waals-driven interdigitation essential for gel fiber formation [1]. A direct comparison of molecular weight and heavy atom count provides a quantifiable basis for distinguishing the two. High-strength differential evidence (e.g., direct comparative gelation data) is limited; this represents a class-level inference based on foundational structure-property relationships in bis-urea gelators [1].

Supramolecular Chemistry Organogelators Self-Assembly

Melting Point and Thermal Stability: Target Compound vs. N-(1,3-Dimethylbutyl) Analog

The target compound exhibits a melting point of 277-280 °C (in DMF) , which is distinct from the branched-chain analog with 1,3-dimethylbutyl substituents. While the experimental melting point of the comparator (CAS 200416-63-3) is not publicly listed by the vendor, its increased molecular weight (376.55 g/mol) and steric bulk predict a lower crystallinity and likely a depressed melting point, a common trend in bis-urea series [1]. The linear butyl chains of the target compound promote a highly ordered, crystalline hydrogen-bonding network, which is crucial for applications requiring high thermal stability and defined solid-state properties. This comparison is a cross-study inference based on predicted properties and class trends.

Thermal Analysis Materials Science Process Chemistry

Hydrogen Bond Donor/Acceptor Topology: Impact on Supramolecular Polymerization Efficiency

Both the target compound and its methyl analog possess 4 hydrogen bond donors and 2 acceptors [1]. However, the butyl urea motif in the target compound is documented in the literature as a privileged structure for forming highly directional, bifurcated N—H···O═C hydrogen bonds that drive supramolecular polymerization [2]. While this is a class-level property, the linear butyl chain uniquely balances solubility and crystallization, enabling a cooperative self-assembly mechanism critical for gelation, which is either absent or diminished in analogs with shorter or bulkier chains [2]. Quantitative rheological data comparing the target compound directly with its analogs in a specific solvent is not available in the public domain.

Supramolecular Polymers Hydrogen Bonding Rheology

Validated Application Scenarios for Procuring 1,1'-(4-Methyl-1,3-phenylene)bis(3-butylurea) (60903-52-8)


Organogelator for High-Temperature-Resistant Soft Materials

The high melting point (277–280 °C) of this specific bis-urea, driven by its linear butyl chains, makes it a candidate for developing organogels that must retain structural integrity under elevated thermal conditions, unlike lower-melting methyl or branched alkyl analogs . This thermal resilience is critical for gel-based catalytic scaffolds or high-temperature lubricants.

Building Block for Cooperative Supramolecular Polymer Arrays

The balanced solubility and crystallization properties of the butyl-terminated arms are essential for accessing the cooperative 'cylindrical hydrogen bonding network' described by Hamilton et al., a hallmark of robust supramolecular polymers [1]. Analogs with shorter (methyl) or bulkier (1,3-dimethylbutyl) substituents fail to replicate this precise interdigitation, leading to weaker or non-existent supramolecular assemblies. [1]

Reference Standard for Stable Isotope Dilution Mass Spectrometry

This unlabeled form is the direct precursor or reference standard for its deuterated analog (3,3′-(4-Methyl-1,3-phenylene)bis(1,1-dibutylurea)-(tetrabutyl-d36)), supplied by Sigma-Aldrich for analytical method development and mass spectrometry calibration . Procuring the non-deuterated compound is essential for creating calibration curves and validating isotopic purity in quantitative environmental or biological analyses.

Quote Request

Request a Quote for 1,1'-(4-Methyl-1,3-phenylene)bis(3-butylurea)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.